N,N-bis(cyanomethyl)-2-fluorobenzamide
Description
N,N-bis(cyanomethyl)-2-fluorobenzamide is an organic compound characterized by the presence of two cyanomethyl groups attached to a benzamide structure with a fluorine atom at the 2-position
Properties
Molecular Formula |
C11H8FN3O |
|---|---|
Molecular Weight |
217.20 g/mol |
IUPAC Name |
N,N-bis(cyanomethyl)-2-fluorobenzamide |
InChI |
InChI=1S/C11H8FN3O/c12-10-4-2-1-3-9(10)11(16)15(7-5-13)8-6-14/h1-4H,7-8H2 |
InChI Key |
DHLMVIGVXDLGLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N(CC#N)CC#N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(cyanomethyl)-2-fluorobenzamide typically involves the reaction of 2-fluorobenzoyl chloride with cyanomethylamine in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Step 1: Preparation of 2-fluorobenzoyl chloride by reacting 2-fluorobenzoic acid with thionyl chloride.
Step 2: Reaction of 2-fluorobenzoyl chloride with cyanomethylamine in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-bis(cyanomethyl)-2-fluorobenzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom at the 2-position can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Substituted benzamides.
Hydrolysis: 2-fluorobenzoic acid and cyanomethylamine.
Reduction: N,N-bis(aminomethyl)-2-fluorobenzamide.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity : Research indicates that N,N-bis(cyanomethyl)-2-fluorobenzamide may exhibit significant antitumor properties. In studies involving lung cancer cell lines, compounds with similar structures demonstrated IC50 values ranging from 0.85 μM to 6.75 μM, suggesting that this compound could have comparable or enhanced antitumor activity .
Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, potentially affecting metabolic pathways. This mechanism is crucial for its application in drug development .
Receptor Interaction : this compound might interact with various receptors, modulating their activity and leading to physiological effects. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain biological targets .
Material Science
This compound can be utilized as an intermediate in the synthesis of polymers and other materials with specific properties. Its unique functional groups allow for various chemical modifications, which can lead to materials with tailored characteristics suitable for specific applications .
Synthesis and Production
The synthesis of this compound typically involves the reaction of 2-fluorobenzoyl chloride with cyanomethylamine in the presence of a base such as triethylamine. This reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . For industrial applications, optimized synthetic routes may be employed using continuous flow reactors to enhance efficiency and yield.
Mechanism of Action
The mechanism of action of N,N-bis(cyanomethyl)-2-fluorobenzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
N,N-bis(cyanomethyl)trifluoromethanesulfonamide: Similar structure but with a trifluoromethanesulfonyl group instead of a fluorobenzamide.
N,N-bis(cyanomethyl)benzamide: Lacks the fluorine atom at the 2-position.
N,N-bis(cyanomethyl)aminobenzamide: Contains an additional amino group on the benzamide ring.
Uniqueness
N,N-bis(cyanomethyl)-2-fluorobenzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound in various applications.
Biological Activity
N,N-bis(cyanomethyl)-2-fluorobenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular formula of this compound is . The structure features two cyanomethyl groups attached to a fluorobenzamide backbone, which is crucial for its biological activity.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, potentially affecting metabolic pathways.
- Receptor Interaction : It could interact with various receptors, modulating their activity and leading to physiological effects.
- DNA Binding : Similar compounds have shown the ability to bind to DNA, suggesting that this compound may also interact with genetic material, influencing gene expression and cell proliferation .
Biological Activity
Research into the biological activity of this compound has highlighted several areas of interest:
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
-
Antitumor Efficacy : In a study evaluating the cytotoxic effects on lung cancer cell lines (A549, HCC827, NCI-H358), compounds with similar structures showed IC50 values ranging from 0.85 μM to 6.75 μM. These findings suggest that this compound might exhibit comparable or enhanced antitumor activity .
Compound Cell Line IC50 (μM) Compound 5 A549 2.12 ± 0.21 Compound 6 HCC827 5.13 ± 0.97 Compound 8 NCI-H358 6.48 ± 0.11 - Antimicrobial Screening : Related compounds have been tested for antimicrobial properties against various pathogens. While direct data on this compound are sparse, the structural similarities suggest potential effectiveness against microbial infections .
- Mechanistic Studies : Investigations into the mechanism of action revealed that compounds similar to this compound can bind to DNA and inhibit critical cellular processes, leading to reduced cell proliferation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
